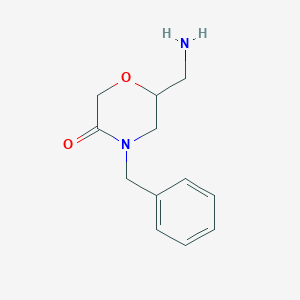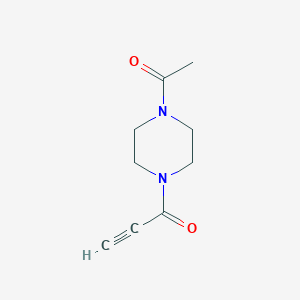
N~2~,N~4~-bis(4-methoxyphenyl)-N~6~-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~4~-bis(4-methoxyphenyl)-N~6~-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the class of triazine derivatives This compound is characterized by the presence of three distinct functional groups: methoxyphenyl, morpholinylethyl, and triazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-bis(4-methoxyphenyl)-N~6~-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4,6-triamine typically involves a multi-step process. The initial step often includes the formation of the triazine core through a cyclization reaction. This is followed by the introduction of the methoxyphenyl and morpholinylethyl groups via substitution reactions. Common reagents used in these reactions include anhydrous solvents, catalysts such as palladium or copper, and bases like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Parameters such as temperature, pressure, and reaction time are carefully controlled. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
N~2~,N~4~-bis(4-methoxyphenyl)-N~6~-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new functionalized triazine compounds.
科学的研究の応用
N~2~,N~4~-bis(4-methoxyphenyl)-N~6~-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism by which N2,N~4~-bis(4-methoxyphenyl)-N~6~-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
類似化合物との比較
Similar Compounds
N~2~,N~4~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine: Lacks the morpholinylethyl group, resulting in different chemical properties and applications.
N~2~,N~4~-bis(4-chlorophenyl)-N~6~-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4,6-triamine: Contains chlorophenyl groups instead of methoxyphenyl, which may affect its reactivity and biological activity.
Uniqueness
N~2~,N~4~-bis(4-methoxyphenyl)-N~6~-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of functional groups. The presence of both methoxyphenyl and morpholinylethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C23H29N7O3 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
2-N,4-N-bis(4-methoxyphenyl)-6-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H29N7O3/c1-31-19-7-3-17(4-8-19)25-22-27-21(24-11-12-30-13-15-33-16-14-30)28-23(29-22)26-18-5-9-20(32-2)10-6-18/h3-10H,11-16H2,1-2H3,(H3,24,25,26,27,28,29) |
InChIキー |
IIJJBBDVJOWKDH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCN3CCOCC3)NC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B14940573.png)
![4-amino-7-(4-chlorophenyl)-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14940577.png)
![1-benzyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14940581.png)
![1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone](/img/structure/B14940584.png)
![4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B14940592.png)
![N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940595.png)
![N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine](/img/structure/B14940599.png)
![3-[9-(4-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]-N,N-dimethylpropan-1-amine](/img/structure/B14940601.png)
![2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide](/img/structure/B14940609.png)

![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940636.png)

![4-Amino-1-(2-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940656.png)
